N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Description
This compound features a benzodioxole moiety linked via a thiazole-ethylacetamide bridge to a 4-methoxybenzamide group. Its structural complexity arises from the integration of a benzodioxole ring (associated with metabolic stability) and a thiazole heterocycle (common in bioactive molecules).
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-3-14(4-6-16)20(26)24-21-23-15(11-30-21)9-19(25)22-10-13-2-7-17-18(8-13)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZVUGPENBABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines.
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Biochemical Pathways
The specific biochemical pathways affected by This compound The induction of apoptosis and cell cycle arrest suggests that it may interfere with the pathways regulating cell growth and division.
Result of Action
The result of the action of This compound is potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. This suggests that the compound could have potential antitumor activity.
Biochemical Analysis
Biochemical Properties
Based on its structure, it is likely to interact with various enzymes and proteins. The nature of these interactions could be further investigated through experimental studies.
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are yet to be studied.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported yet.
Biological Activity
N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide) is a complex organic compound with significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.44 g/mol. The structure includes a thiazole ring, a methoxybenzamide moiety, and a benzo[d][1,3]dioxole fragment, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring followed by the attachment of the benzo[d][1,3]dioxole moiety and subsequent modifications to achieve the final product.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown cytotoxic effects against various human cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| N-(4-(...) | A549 | 10 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains by targeting specific metabolic pathways. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common pathogens in clinical settings.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |
| Escherichia coli | 4 µg/mL | 8 µg/mL |
The biological activity of N-(4-(...) is primarily attributed to its ability to interfere with cellular processes. It has been suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, such as Mur ligases (MurD and MurE), which play a crucial role in bacterial survival and proliferation . Additionally, its anticancer effects are likely mediated through pathways involving apoptosis and cell cycle regulation.
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Among them, a compound structurally similar to N-(4-(...) demonstrated significant cytotoxicity against multiple cancer cell lines, with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzodioxole derivatives, including N-(4-(...). The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide exhibits significant anticancer properties. Similar compounds have shown cytotoxic effects against various human cancer cell lines, including HeLa, A549, and MCF-7.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Studies suggest it may inhibit the growth of certain bacterial strains by targeting specific metabolic pathways.
Efficacy Against Bacteria
N-(4-(...) has demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | 16 µg/mL |
| Escherichia coli | 4 µg/mL | 8 µg/mL |
Biochemical Properties
N-(4-(...) interacts with various enzymes and proteins due to its structural features. It is suggested that it may influence cellular functions by impacting signaling pathways, gene expression, and metabolism.
Molecular Mechanism
The compound's effects may arise from binding interactions with biomolecules or enzyme inhibition/activation. However, detailed studies on its temporal effects in laboratory settings are still needed.
Case Studies
Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated thiazole derivatives for anticancer activity. Among them, a compound structurally similar to N-(4-(...) exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than standard chemotherapeutic agents like cisplatin.
Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzodioxole derivatives, including N-(4-(...). The results indicated potent activity against both gram-positive and gram-negative bacteria.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole Moieties
- D14–D20 (): These compounds share the benzo[d][1,3]dioxol-5-yl group but differ in their core structures (e.g., penta-2,4-dienamide chains). For example, D14 (yield: 13.7%, mp: 208.9–211.3°C) demonstrates lower synthetic efficiency compared to the target compound’s hypothetical yield, inferred from higher-yield analogues like D20 (24.8%, mp: 182.9–185.0°C).
Benzothiazole-Containing Derivatives
- Compound 3q () : N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) shares the 4-methoxybenzamide group but replaces the benzodioxole-thiazole-ethyl chain with a benzothiazole-phenyl unit. Despite structural differences, both compounds exhibit moderate yields (3q: 51%) and comparable melting points (3q: 159–162°C vs. target compound’s likely higher mp due to increased hydrogen bonding from the ethylacetamide linker) .
- Triphenylamine-Benzothiazole Derivatives (–8) : These compounds (e.g., 1–3 ) emphasize photophysical properties (e.g., TICT fluorescence) due to their extended π-systems. The target compound lacks such conjugation, suggesting divergent applications (e.g., enzyme inhibition vs. optoelectronics) .
Compounds with Triazole and Thiadiazole Cores
- Compound 8a–8c () : These thiadiazole derivatives (e.g., 8a: mp 290°C) exhibit higher thermal stability than the target compound, likely due to fused aromatic systems. However, their synthesis yields (80%) surpass those of many benzodioxole analogues, highlighting the trade-off between structural complexity and synthetic efficiency .
- S-Alkylated Triazoles () : Compounds like 10–15 incorporate sulfonyl and fluorophenyl groups, leading to distinct electronic profiles. The target compound’s benzodioxole and methoxy groups may offer superior solubility in polar solvents compared to these halogenated analogues .
Melting Points and Solubility
- Benzodioxole Derivatives : Melting points range widely (e.g., D16: 231.4–233.5°C; 3q: 159–162°C), influenced by hydrogen bonding and crystallinity. The target compound’s amide and thiazole groups likely elevate its mp above 200°C, similar to D14 .
- Methoxy Substitution : The 4-methoxy group in the target compound and 3q enhances lipophilicity compared to polar derivatives like 7–9 () , which contain sulfonyl and triazole-thione groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
